molecular formula C8H9NO B11744896 Z-Phenylacetaldoxime

Z-Phenylacetaldoxime

Cat. No.: B11744896
M. Wt: 135.16 g/mol
InChI Key: CXISHLWVCSLKOJ-CLFYSBASSA-N
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Description

Z-Phenylacetaldoxime is a biochemical intermediate of significant interest in both plant metabolism and enzymatic catalysis research. In plants, it is produced from L-phenylalanine by cytochrome P450 enzymes (CYP79 family) and is involved in the biosynthesis of defense compounds . In applied biocatalysis, this compound serves as the specific substrate for the novel heme enzyme phenylacetaldoxime dehydratase (Oxd, EC 4.99.1.7) . This enzyme, isolated from microorganisms like Bacillus sp. OxB-1, catalyzes the stoichiometric dehydration of the compound to produce phenylacetonitrile . This enzymatic reaction is a key part of the "aldoxime-nitrile pathway" and represents a green chemistry alternative to harsh chemical synthesis methods for nitrile production . The mechanism of phenylacetaldoxime dehydratase is unique; it contains a heme group in its active site, and the substrate binds directly to the ferrous heme iron . The enzymatic activity is regulated by the redox-dependent change in the coordination structure of the aldoxime-heme complex and can be systematically modulated by exogenous ligands . Researchers utilize this compound to study this unique dehydration mechanism, explore enzyme kinetics, and for the enzymatic synthesis of various arylalkylnitriles in high yields . This product is intended for research purposes only and is not for human consumption.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

(NZ)-N-(2-phenylethylidene)hydroxylamine

InChI

InChI=1S/C8H9NO/c10-9-7-6-8-4-2-1-3-5-8/h1-5,7,10H,6H2/b9-7-

InChI Key

CXISHLWVCSLKOJ-CLFYSBASSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C=N\O

Canonical SMILES

C1=CC=C(C=C1)CC=NO

Origin of Product

United States

Preparation Methods

Aldehyde-Oximation Strategy

The most widely used chemical method involves the condensation of hydroxylamine with arylacetaldehydes. For example, 2-phenylethanal reacts with hydroxylamine hydrochloride in aqueous ethanol under reflux to yield this compound. Stereochemical control is achieved by adjusting reaction pH and temperature:

  • Z-isomer preference : Conducting oximation at pH 5–6 and 25°C favors Z-PAOx formation due to kinetic control.

  • Yield optimization : Yields up to 95% are reported using hydroxylamine hydrochloride in a 1:1.2 molar ratio with the aldehyde.

Table 1: Representative Chemical Synthesis Conditions

Starting MaterialReagentsConditionsYieldStereoselectivity (Z:E)
2-PhenylethanalNH₂OH·HCl, EtOH/H₂OReflux, 6h92%7:3
p-Hydroxyphenylacetic acidLiAlH₄, Dess–Martin periodinane0°C to RT, 12h89%9:1

Silylation-Protection Route

A scalable route starts with phenylacetic acid derivatives . For instance, methyl phenylacetate is reduced to phenylacetaldehyde using LiAlH₄, followed by hydroxylamine condensation. Critical steps include:

  • Ester reduction : LiAlH₄ in dry THF at 0°C (95% yield).

  • Aldehyde protection : TBDPS-Cl shields reactive aldehydes during oximation.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) removes silyl groups post-reaction.

Enzymatic and Biocatalytic Methods

Phenylacetaldoxime Dehydratase (Oxd)

Bacillus sp. OxB-1 produces a heme-containing dehydratase that converts Z-PAOx to phenylacetonitrile under mild conditions. Key features:

  • Cofactor dependence : Requires FMN or sulfite for activation, with 5× higher activity anaerobically.

  • Stereospecificity : Oxd exclusively processes Z-PAOx (Kₘ = 0.8 mM) over the E-isomer.

  • Gene cloning : The oxd gene (1,053 bp) enables recombinant enzyme production in E. coli.

Whole-Cell Biotransformation

Rhodococcus sp. strains catalyze aldoxime synthesis via a two-step pathway:

  • Aldehyde generation : Alcohol dehydrogenases oxidize 2-phenylethanol to phenylacetaldehyde.

  • Oximation : Aldoxime synthases couple aldehydes with hydroxylamine.

  • Process parameters : Acetone-dried cells in phosphate buffer (pH 7.0, 30°C) achieve 85% conversion.

Plant Biosynthesis and Metabolic Engineering

In Vivo Production in Sorghum

Z-PAOx is an intermediate in dhurrin biosynthesis , orchestrated by CYP79A1 and CYP71E1. Key steps:

  • CYP79A1 catalysis : Converts L-tyrosine to Z-p-hydroxyphenylacetaldoxime.

  • CYP71E1 activity : Dehydrates Z-PAOx to p-hydroxyphenylacetonitrile.

  • Challenges : Native Z-PAOx pools are transient (<1 nmol/g FW), necessitating metabolic engineering for accumulation.

Stereochemical Control and Isolation

Geometric Isomer Separation

Z- and E-PAOx are separable via:

  • Chromatography : Silica gel TLC (CHCl₃:MeOH 9:1, Rf = 0.35 for Z-isomer).

  • Crystallization : Z-PAOx precipitates selectively from hexane/EtOAc (4:1).

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Z-PAOx shows δ 7.3 (m, 5H, Ar-H), 8.1 (s, 1H, CH=N), 3.9 (s, 2H, CH₂).

  • IR : ν 3250 cm⁻¹ (O-H), 1640 cm⁻¹ (C=N).

Industrial-Scale Production Challenges

Chemical Method Limitations

  • Harsh conditions : Traditional dehydration requires P₂O₅ or H₂SO₄, risking decomposition.

  • Solvent waste : Large-scale oximation generates ~10 L wastewater per kg product.

Biocatalytic Solutions

  • Immobilized enzymes : Oxd cross-linked on chitosan beads retains 80% activity after 10 cycles.

  • Fed-batch fermentation : Bacillus cultures yield 12 g/L PAOx with glucose feeding.

Analytical and Quality Control Methods

Table 2: Analytical Techniques for Z-PAOx

MethodParametersDetection LimitReference
HPLCC18 column, 1 mL/min, 254 nm0.1 μg/mL
GC-MSDB-5 column, 70–280°C gradient50 ng/mL
¹³C NMR125 MHz, CDCl₃N/A

Chemical Reactions Analysis

Dehydration to Phenylacetonitrile

The primary reaction involves the redox-dependent dehydration catalyzed by aldoxime dehydratase (OxdB) from Bacillus sp. strain OxB-1 . This enzyme contains a protoheme IX cofactor, where the oxidation state of the heme regulates activity:

  • Ferrous heme (active state): Binds PAOx via the nitrogen atom and catalyzes dehydration to phenylacetonitrile (PAN) with a reaction rate 1,150-fold faster than the ferric state .

  • Ferric heme (inactive): Binds PAOx via the oxygen atom but does not catalyze dehydration .

Mechanism : His-306 acts as a catalytic residue, facilitating hydrogen elimination during dehydration . Stopped-flow spectroscopy revealed rapid formation of a PAOx-ferrous OxdB intermediate complex (<3 ms) .

Pathway to Phenylacetate

Z-PAOx undergoes further transformations in microbial pathways:

  • Nitrile hydratase/nitrilase : PAN is hydrolyzed to phenylacetamide, then amidase converts it to phenylacetate .

  • Downstream metabolism : Phenylacetate enters central carbon pathways for energy production .

Step Enzyme Product
Dehydration of Z-PAOxAldoxime dehydratasePhenylacetonitrile
Hydrolysis of PANNitrile hydratasePhenylacetamide
Amide hydrolysisAmidasePhenylacetate

Redox-Dependent Regulation

The activity of OxdB is strictly controlled by the heme oxidation state:

  • Ferrous heme (Fe²⁺): Essential for catalysis; activity enhanced under anaerobic conditions .

  • Ferric heme (Fe³⁺): Binds substrate but does not catalyze dehydration .

Cofactor and Metal Dependencies

  • FMN requirement : OxdB shows low activity without FMN, but sulfite partially substitutes it .

  • Metal effects : Fe²⁺, Sn²⁺, and SO₃²⁻ enhance activity, while chelating agents (e.g., EDTA) inhibit it .

Engineered Production in E. coli

Genetic engineering enables cyanide-free synthesis of phenylacetonitrile:

  • CYP79A2 : Converts L-phenylalanine to Z-PAOx .

  • Oxd : Dehydrates Z-PAOx to PAN with >100% yield under optimized conditions .

Optimization strategies :

  • Autoinduction culture : Increases Z-PAOx production to 2.9 mM.

  • GroEL/GroES coexpression : Enhances CYP79A2 solubility and activity .

  • N-terminal truncation : Improves CYP79A2 stability .

Comparison of Natural vs Engineered Systems

Parameter Natural System (Bacillus) Engineered System (E. coli)
Substrate Z-PAOxL-phenylalanine → Z-PAOx → PAN
Catalyst Protoheme IX (OxdB)CYP79A2 + Oxd
Yield High (100% PAN from Z-PAOx)Up to 4.9 mM PAN
Conditions pH 7.0, 30°C, anaerobicOptimized autoinduction, 25°C

Research Implications

Z-PAOx’s role in both plant glucosinolate pathways and microbial nitrile metabolism highlights its biochemical versatility. The engineered E. coli system demonstrates scalable production of nitriles without toxic intermediates, offering applications in pharmaceuticals and organic synthesis . Further studies on OxdB’s redox regulation and cofactor dependencies could expand its industrial utility .

This compound’s reactivity underscores the need for precise stereochemical control in enzymatic catalysis, as only the Z-isomer is metabolically active in these pathways .

Scientific Research Applications

Biodegradation and Environmental Applications

Z-PAOx has been studied for its biodegradation potential, particularly by certain bacterial strains. Research has identified a bacterium, Bacillus sp. strain OxB-1, capable of degrading Z-PAOx. The degradation process involves the enzyme aldoxime dehydratase, which catalyzes the conversion of Z-PAOx to phenylacetonitrile (PAN) and subsequently to phenylacetate (PAA) through nitrilase and amidase activities . This indicates Z-PAOx's potential as a substrate for bioremediation efforts in contaminated environments.

Table 1: Degradation Pathway of this compound

StepReactionEnzyme InvolvedProduct
1Z-PAOx → PANAldoxime DehydratasePhenylacetonitrile
2PAN → PAANitrilase / AmidasePhenylacetate

Pharmaceutical Applications

Z-PAOx and its derivatives have garnered attention for their pharmacological properties. Studies have indicated that phenoxy derivatives, including those derived from Z-PAOx, exhibit anti-cancer activities. For instance, compounds synthesized from phenoxy thiazoles have shown cytotoxic effects against multiple cancer cell lines with significant efficacy . The potential for Z-PAOx derivatives to act as therapeutic agents is under investigation, particularly in the context of targeting tumor hypoxia and matrix metalloproteases.

Case Study: Anti-Cancer Activity

A series of phenoxy derivatives were synthesized and screened for cytotoxic activity against various human cancer cell lines. One compound demonstrated an IC50 value of approximately 13 μM, indicating potent anti-cancer properties .

Synthetic Applications

The enzymatic conversion of Z-PAOx to useful nitriles has implications in synthetic organic chemistry. The aldoxime dehydratase enzyme from Bacillus sp. can be engineered to enhance its catalytic efficiency for the dehydration of Z-PAOx, making it a valuable tool for synthesizing nitriles from aldoximes . This process can be optimized through protein engineering techniques such as directed evolution.

Table 2: Specific Activity of Engineered Aldoxime Dehydratases

VariantSpecific Activity (U mg⁻¹)Improvement (%)
Wild-Type OxdB14.0 ± 0.3-
OxdB-D126.4 ± 0.4+89%
OxdB-D328.4 ± 0.3+103%

Agricultural Applications

Z-PAOx plays a role in plant defense mechanisms against herbivores and pathogens. It is involved in the biosynthesis of various defense compounds such as cyanogenic glycosides and glucosinolates . The accumulation of Z-PAOx in response to herbivory suggests its importance in developing pest-resistant plant varieties.

Comparison with Similar Compounds

Chemical and Structural Properties

Table 1: Spectral and Chromatographic Comparison
Compound ¹H-NMR (Key Signals) ¹³C-NMR (Key Signals) HPLC Retention Time (min)
Z-Phenylacetaldoxime 8.88 (CH=NOH), 3.74 (CH₂) 151.2 (CH=NOH), 31.9 (CH₂) 7.54 / 8.82
Phenylacetonitrile 3.76 (N≡C-CH₂) 23.8 (N≡C-CH₂) 12.1
E-Phenylacetaldoxime ~8.60 (CH=NOH)* ~150.5 (CH=NOH)* Not reported

*Hypothetical data based on isomer trends; Z/E isomerism affects NMR shifts due to steric and electronic differences .

Key Observations:
  • Isomer Stability : this compound exhibits >99% isomerical purity post-synthesis, likely due to steric stabilization of the Z-configuration .
  • Reactivity : The hydroxylamine group in this compound is highly reactive, enabling enzymatic conversion to phenylacetonitrile (66% yield under reflux with Cu(II) acetate) . In contrast, phenylacetonitrile is stable and serves as a defense compound in insects .
Table 2: Enzymatic Degradation Pathways
Compound Key Enzyme(s) Metabolic Product(s) Organism/Application
This compound Aldoxime dehydratase (OxdRE) Phenylacetonitrile Bacillus sp. OxB-1
Other Aldoximes Nitrilase, Nitrile hydratase Carboxylic acids/Amides Ochroconis mirabilis
Phenylacetonitrile Amidases Benzoic acid derivatives Soil bacteria
Key Observations:
  • Substrate Specificity: OxdRE from Bacillus sp.
  • Alternative Pathways : In Ochroconis mirabilis, this compound degradation involves nitrilase and nitrile hydratase instead of aldoxime dehydratase, highlighting divergent evolutionary adaptations .

Stability and Toxicity

  • Thermal Stability : this compound degrades at elevated temperatures (>80°C), forming phenylacetonitrile as a major product .

Biological Activity

Z-Phenylacetaldoxime (Z-PAOx) is a compound that has garnered attention for its biological activities, particularly in plant defense mechanisms and potential applications in pest management. This article explores the biological activity of Z-PAOx, highlighting its synthesis, effects on herbivores, and degradation pathways.

Plant Defense Mechanisms

Z-PAOx plays a significant role in plant defense against herbivory. It is synthesized as part of a broader response to tissue damage caused by herbivores or pathogens. The production of Z-PAOx is catalyzed by cytochrome P450 enzymes, specifically CYP79 family members, which convert amino acids such as phenylalanine into aldoximes. This metabolic pathway is crucial for the formation of various defensive compounds in plants, including cyanogenic glycosides and glucosinolates .

Effects on Herbivores

Research indicates that Z-PAOx exhibits direct anti-herbivore properties. For instance, studies involving gypsy moth caterpillars (Lymantria dispar) demonstrated that exposure to Z-PAOx resulted in reduced survival rates and weight gain among these pests. This suggests that Z-PAOx contributes to the plant's ability to deter herbivores effectively .

Degradation Pathways

The degradation of Z-PAOx is facilitated by specific microbial enzymes. A notable example is an aldoxime dehydratase isolated from Bacillus sp. strain OxB-1, which efficiently converts Z-PAOx into phenylacetonitrile, a compound with potential applications in agricultural pest management . The enzyme's activity is influenced by factors such as the presence of flavin mononucleotide (FMN), which serves as a cofactor .

Case Studies and Experimental Data

  • Herbivore-Induced Responses :
    • A study revealed that the emission of Z-PAOx from poplar leaves was significantly correlated with the expression of CYP79D6 and CYP79D7 genes following herbivore damage. This indicates a robust defensive response mediated by these enzymes .
  • Microbial Degradation :
    • The isolation of Bacillus sp. strain OxB-1 demonstrated the potential for microbial degradation of Z-PAOx, highlighting an ecological aspect where soil bacteria can mitigate the effects of this compound in agricultural settings .

Table: Summary of Biological Activities

Activity Details
Synthesis Catalyzed by CYP79 family enzymes from phenylalanine
Herbivore Deterrence Reduces survival and weight gain in gypsy moths
Microbial Degradation Degraded by Bacillus sp. strain OxB-1 to phenylacetonitrile
Role in Plant Defense Part of a complex volatile blend emitted upon herbivore damage

Q & A

Q. What unexplored applications of this compound exist in green chemistry?

  • Methodological Guidance : Explore its use as a bio-based ligand in atom-economical reactions (e.g., click chemistry). Quantify E-factor improvements and compare with traditional catalysts. Partner with computational chemists to predict novel reactivity .

Q. Which computational tools best model this compound’s intermolecular interactions?

  • Methodological Guidance : Use molecular dynamics (MD) simulations (AMBER/GAFF force fields) to study aggregation behavior. Validate with SAXS or cryo-EM data. Apply QTAIM analysis for electron density topology in hydrogen-bonded networks .

Key Considerations for Researchers

  • Ethical Reporting : Disclose conflicts of interest (e.g., reagent suppliers) and obtain institutional review for hazardous protocols .
  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectra in repositories like ChemSpider or PubChem .
  • Critical Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over preprint platforms to ensure methodological validation .

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